2-Amino-4-bromo-3-fluorobenzaldehyde CAS number and chemical identity
2-Amino-4-bromo-3-fluorobenzaldehyde CAS number and chemical identity
The following technical guide details the chemical identity, synthesis, and application of 2-Amino-4-bromo-3-fluorobenzaldehyde , a specialized intermediate in medicinal chemistry.
CAS Number: 2060041-53-2 Primary Application: Kinase Inhibitor Synthesis (AKT1, PRMT5), Heterocycle Construction
Executive Summary
2-Amino-4-bromo-3-fluorobenzaldehyde is a trisubstituted benzene derivative serving as a critical "orthogonally functionalized" scaffold in drug discovery. Its structure combines a reactive aldehyde and an adjacent amino group (the classic "2-aminobenzaldehyde" motif) with a bromine handle for cross-coupling and a fluorine atom for metabolic modulation.[1]
This compound is primarily utilized to synthesize fused nitrogen heterocycles —specifically quinazolines and quinolines—which act as pharmacophores in oncology therapeutics, including covalent AKT1 inhibitors and PRMT5 antagonists.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 2-Amino-4-bromo-3-fluorobenzaldehyde |
| CAS Number | 2060041-53-2 |
| Molecular Formula | C₇H₅BrFNO |
| Molecular Weight | 218.02 g/mol |
| Appearance | Yellow to tan solid (Typical of amino-aldehydes) |
| Solubility | Soluble in DMSO, DCM, EtOAc; sparingly soluble in water |
| Stability | Prone to self-condensation (polymerization) if stored improperly.[2] Store at -20°C under inert atmosphere. |
| SMILES | Nc1c(F)c(Br)ccc1C=O |
Synthetic Methodology
The synthesis of 2-amino-4-bromo-3-fluorobenzaldehyde requires careful control to prevent the oxidation of the amino group while selectively oxidizing the benzylic position. The industry-standard route involves the chemoselective oxidation of (2-amino-4-bromo-3-fluorophenyl)methanol .
Validated Protocol: MnO₂ Oxidation
Source: Adapted from Patent WO2023168291A1 (AKT1 Modifiers)
Reaction Principle: Manganese(IV) oxide (MnO₂) is selected as the oxidant because it selectively oxidizes allylic/benzylic alcohols to aldehydes without over-oxidizing to carboxylic acids or affecting the sensitive aniline amine.
Step-by-Step Procedure:
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Preparation: Charge a reaction vessel with (2-amino-4-bromo-3-fluorophenyl)methanol (1.0 equiv) and 1,2-dichloroethane (DCE) (approx. 60 volumes).
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Oxidant Addition: Add activated MnO₂ (15.0 equiv). Note: A large excess is required due to the heterogeneous surface-dependent nature of the reaction.
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Reaction: Heat the slurry to 50°C with vigorous stirring.
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Monitoring: Monitor via LC-MS or TLC. The reaction typically reaches completion within 3 hours .
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Work-up:
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Cool the mixture to room temperature.
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Filter through a pad of Celite to remove the manganese oxides.
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Rinse the filter cake with DCM.
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Isolation: Concentrate the filtrate in vacuo to yield the title compound.
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Purification: If necessary, purify via silica gel chromatography (EtOAc/Hexanes gradient).[3]
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Synthesis Workflow Diagram
The following diagram illustrates the retrosynthetic logic and the forward oxidation step.
Caption: Chemoselective synthesis via reduction of the benzoic acid followed by MnO2 oxidation.
Reactivity & Applications in Drug Discovery
The utility of 2-amino-4-bromo-3-fluorobenzaldehyde lies in its ability to undergo condensation-cyclization reactions to form bicyclic heterocycles.
Key Transformations
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Friedländer Synthesis (Quinolines):
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Reaction with ketones or nitriles (e.g., fluoroacetonitrile) under basic conditions yields substituted quinolines.
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Application: Synthesis of PRMT5 inhibitors (e.g., 7-bromo-3,5-difluoroquinolin-2-amine).
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Quinazoline Formation:
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Condensation with formamidine, urea, or guanidine yields the quinazoline core.
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Relevance: Quinazolines are privileged scaffolds in EGFR and HER2 kinase inhibitors.
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Suzuki-Miyaura Coupling:
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The C4-Bromine allows for late-stage diversification via palladium-catalyzed cross-coupling after the heterocyclic core has been formed.
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Pathway Visualization
Caption: Divergent synthesis pathways for accessing pharmacologically active heterocycles.
Safety & Handling
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Hazards: As a halogenated benzaldehyde, treat as an irritant (Skin/Eye/Respiratory). The amino group adds potential for sensitization.
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Storage: Hygroscopic and air-sensitive. Store at -20°C in a sealed container under nitrogen or argon. Aldehydes of this class oxidize to the benzoic acid upon prolonged air exposure.
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Waste Disposal: Dispose of aqueous manganese waste separately as heavy metal waste.
References
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WO2023168291A1 : Covalent modifiers of AKT1 and uses thereof. (2023). Patent assigning CAS 2060041-53-2 and detailing the MnO2 synthesis route.
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WO2020033288A1 : PRMT5 Inhibitors. (2020). Describes the use of the intermediate in synthesizing quinoline cores.
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BenchChem : 2-Amino-4-bromo-3-fluorobenzaldehyde Product Entry. Confirms CAS and chemical identity.
